

Foundational Strategy: An Integrated Spectroscopic Approach

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Compound of Interest

Compound Name: **6-Chloro-N-pentylpyrimidin-4-amine**

Cat. No.: **B1361740**

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The definitive confirmation of a molecule's structure is a cornerstone of chemical and pharmaceutical research.^[3] For a substituted heterocycle like **6-Chloro-N-pentylpyrimidin-4-amine**, a multi-faceted spectroscopic approach is not merely recommended; it is essential. Each technique provides a unique and complementary piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry (MS) establishes the molecular weight and fragmentation patterns, Infrared (IR) spectroscopy identifies key functional groups, and UV-Visible spectroscopy probes the electronic structure of the pyrimidine core.^{[3][4]} This integrated workflow ensures a comprehensive and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.^[3]

Expertise & Experience: Experimental Design

The choice of solvent is critical for high-quality NMR data. Deuterated chloroform (CDCl_3) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window.^[5] Should solubility be an issue, deuterated

dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though it is more hygroscopic and its residual proton signal appears at a different frequency.^[6] Tetramethylsilane (TMS) is used as the internal standard (0.0 ppm) for both ¹H and ¹³C NMR, providing a universal reference point.
[\[4\]](#)

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh 5-10 mg of **6-Chloro-N-pentylpyrimidin-4-amine**. Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.[\[4\]](#) Ensure the sample is fully dissolved.
- Instrument Setup: Insert the sample into the NMR spectrometer (400 MHz or higher recommended for better resolution). Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
[\[7\]](#)
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Anticipated Spectroscopic Data

The following tables outline the predicted chemical shifts and assignments for **6-Chloro-N-pentylpyrimidin-4-amine**, based on known values for substituted pyrimidines and alkyl amines.^{[6][8][9]}

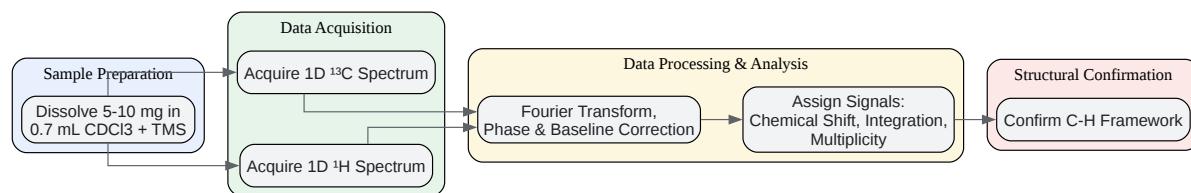
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.25	Singlet (s)	1H	H-2 (Pyrimidine ring)	Protons on electron-deficient pyrimidine rings are significantly deshielded. [10]
~6.40	Singlet (s)	1H	H-5 (Pyrimidine ring)	Shielded relative to H-2 due to the adjacent amino group.
~5.0-5.5	Broad Singlet (br s)	1H	N-H (Amine)	Chemical shift is variable and concentration-dependent; peak disappears upon D ₂ O exchange. [11] [12]
~3.45	Triplet (t)	2H	-NH-CH ₂ -	Adjacent to the electron-withdrawing amine nitrogen.
~1.60	Quintet (quint)	2H	-CH ₂ -CH ₂ -CH ₂ -	Standard aliphatic region.
~1.35	Sextet (sext)	2H	-CH ₂ -CH ₂ -CH ₃	Standard aliphatic region.
~0.90	Triplet (t)	3H	-CH ₂ -CH ₃	Terminal methyl group.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~162.0	C-4	Carbon attached to two nitrogen atoms.
~160.5	C-6	Carbon attached to chlorine and nitrogen.
~158.0	C-2	Deshielded carbon between two nitrogens.
~100.0	C-5	Shielded pyrimidine carbon.
~42.0	-NH-CH ₂ -	Aliphatic carbon attached to nitrogen. ^[5]
~29.0	-CH ₂ -CH ₂ -CH ₂ -	Standard aliphatic carbon.
~28.5	-CH ₂ -CH ₂ -CH ₃	Standard aliphatic carbon.
~22.0	-CH ₂ -CH ₃	Standard aliphatic carbon.
~14.0	-CH ₃	Terminal methyl carbon.

Visualization: NMR Analysis Workflow



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Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and providing structural clues through fragmentation analysis.^[3]

Expertise & Experience: Selecting the Right Ionization Method

For a molecule like **6-Chloro-N-pentylpyrimidin-4-amine**, with a molecular weight under 600 Da and reasonable volatility, Electron Ionization (EI) is an excellent choice.^{[13][14]} EI is a "hard" ionization technique that uses a high-energy electron beam, leading to predictable fragmentation patterns that can be used like a fingerprint to confirm the structure.^{[15][16]} Alternatively, a "soft" ionization technique like Electrospray Ionization (ESI) can be used, which typically results in minimal fragmentation and a strong signal for the protonated molecule $[M+H]^+$, providing a clear confirmation of the molecular weight.^{[13][17]}

Experimental Protocol: GC-MS with Electron Ionization (EI)

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
- Sample Introduction: Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the analyte from any volatile impurities before it enters the ion source.
- Ionization: The sample is bombarded with a 70 eV electron beam in the ion source.^[4]
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Critically, look for the isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), which should be present for all chlorine-containing ions.^[4]

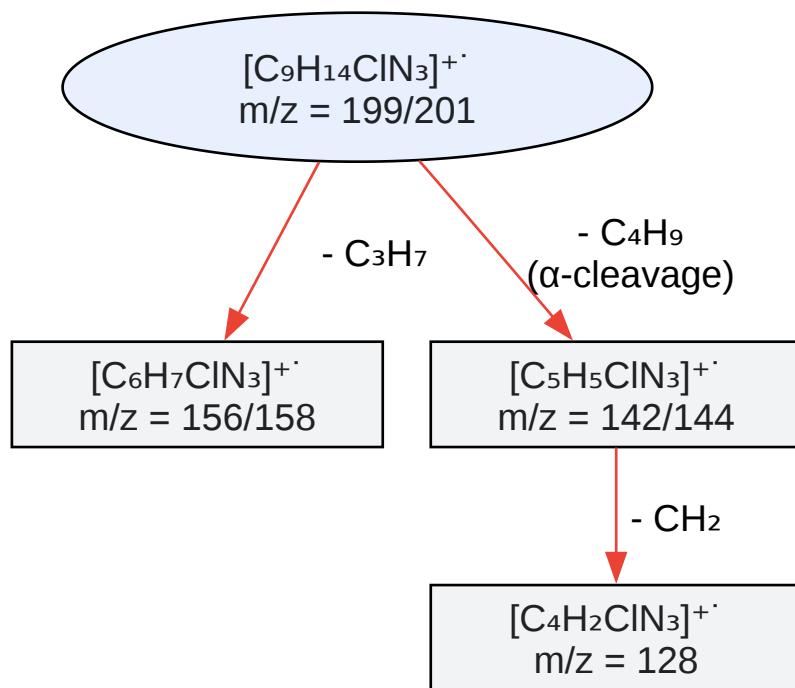
Anticipated Spectroscopic Data

The molecular formula is $C_9H_{14}ClN_3$, giving a monoisotopic mass of 199.09 g/mol .

Table 3: Predicted Key Ions in the EI Mass Spectrum

m/z (for ^{35}Cl)	Ion Structure / Identity	Rationale
199 / 201	$[M]^+$ (Molecular Ion)	The parent ion. The $M+2$ peak at m/z 201 should be ~32% of the M^+ peak, characteristic of one chlorine atom.
156 / 158	$[M - C_3H_7]^+$	Fragmentation resulting from cleavage of the pentyl chain.
142 / 144	$[M - C_4H_9]^+$	Alpha-cleavage next to the amine nitrogen, a common fragmentation pathway for amines.
128	$[C_5H_4N_3Cl]^+$	Loss of the entire pentyl group.

Visualization: Predicted EI Fragmentation Pathway



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Caption: Predicted fragmentation of **6-Chloro-N-pentylpyrimidin-4-amine**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[18][19]

Expertise & Experience: Practical Considerations

For solid samples, the Attenuated Total Reflectance (ATR) accessory is often the most convenient and reliable method. It requires minimal sample preparation and provides high-quality spectra by pressing the sample directly against a high-refractive-index crystal (e.g., diamond or germanium).[20][21] This avoids the laborious process of preparing KBr pellets.[18][22]

Experimental Protocol: FTIR-ATR

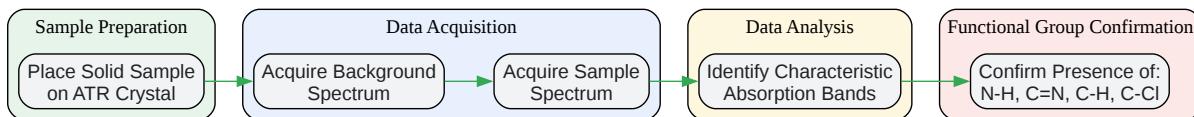
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance from the atmosphere (e.g., CO₂ and H₂O).
- Sample Application: Place a small amount of the solid **6-Chloro-N-pentylpyrimidin-4-amine** sample directly onto the ATR crystal.
- Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.^[4] The instrument's software automatically ratios the sample scan against the background to generate the final absorbance spectrum.

Anticipated Spectroscopic Data

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
~3250-3350	N-H Stretch	Secondary Amine	A single, sharp to medium peak is characteristic of a secondary amine N-H bond.[12][23]
2850-2960	C-H Stretch	Pentyl Group	Strong absorptions confirming the aliphatic C-H bonds.
~1620-1650	C=N Stretch	Pyrimidine Ring	Characteristic stretching vibration for the aromatic ring.
~1560-1590	C=C Stretch	Pyrimidine Ring	Characteristic stretching vibration for the aromatic ring.
~1550-1650	N-H Bend	Secondary Amine	Bending vibration associated with the N-H group.[12]
~1250-1335	C-N Stretch	Aryl-Amine	Strong band indicating the bond between the pyrimidine ring and the amine nitrogen. [23]
~700-850	C-Cl Stretch	Chloro-substituent	Absorption in the fingerprint region indicating the C-Cl bond.

Visualization: IR Analysis Workflow

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Caption: Workflow for FTIR-ATR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π -electrons in conjugated systems like the pyrimidine ring.

Experimental Protocol

- Sample Preparation: Prepare a very dilute solution (micromolar range) of the compound in a UV-transparent solvent like ethanol or methanol.
- Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
- Data Acquisition: Replace the blank with a cuvette containing the sample solution and scan across the UV-Vis range (typically 200-800 nm).

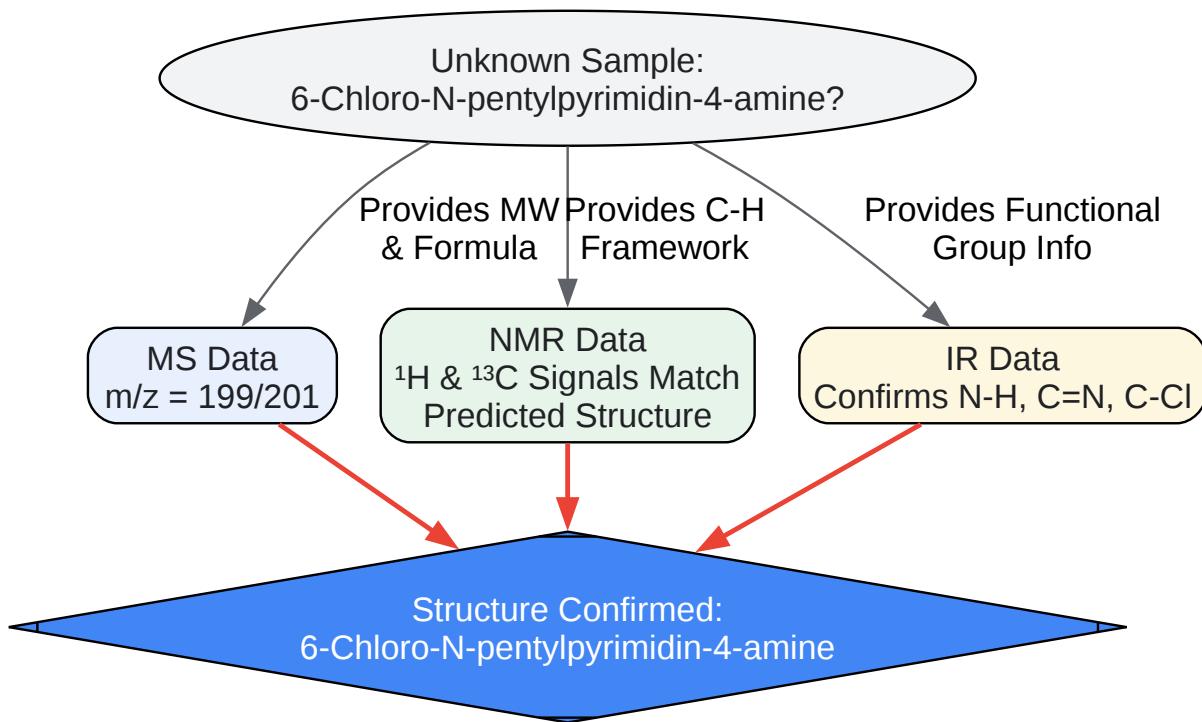
Anticipated Spectroscopic Data

Chloropyrimidine derivatives typically exhibit strong absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions.[24][25] For **6-Chloro-N-pentylpyrimidin-4-amine**, absorption maxima (λ_{max}) are expected in the range of 230-280 nm. The amino group, acting as an auxochrome, can cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted chloropyrimidine core.[12]

Integrated Analysis and Structural Verification

No single technique provides absolute proof of structure. The power of this approach lies in the synthesis of all data points. The final structural confirmation is a logical process where each piece of spectroscopic data corroborates the others.

Visualization: Integrated Characterization Logic



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Caption: Logical flow for integrated spectroscopic confirmation.

The mass spectrum confirms the molecular weight is 199.09 Da and the presence of one chlorine atom. The IR spectrum confirms the presence of a secondary amine (N-H), an aromatic ring (C=N/C=C), and an alkyl chain (C-H). Finally, the ¹H and ¹³C NMR spectra provide the definitive blueprint, showing the precise arrangement and connectivity of all atoms, from the protons on the pyrimidine ring to the terminal methyl group of the pentyl chain. When all of this evidence is consistent, the structure is unequivocally confirmed.

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